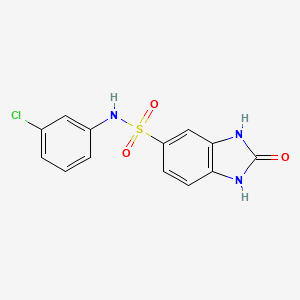
N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The compound also has a sulfonamide group, which is known for its various biological activities, and a chlorophenyl group, which can potentially increase the lipophilicity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a sulfonamide group, and a chlorophenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the benzimidazole core might undergo electrophilic substitution reactions, while the sulfonamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole ring might contribute to its aromaticity and stability, while the sulfonamide group could enhance its solubility in polar solvents .科学的研究の応用
Antiviral and Antimicrobial Properties
N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and related compounds have been explored for their potential in combating various viruses and bacteria. For instance, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown activity against the tobacco mosaic virus, indicating a potential avenue for developing antiviral agents (Chen et al., 2010). Similarly, metal complexes derived from benzimidazole sulfonamide have demonstrated antibacterial properties, particularly against a range of bacterial strains, highlighting the compound's utility in microbial resistance management (Ashraf et al., 2016).
Anticancer Activity
Research has also explored the anticancer properties of sulfonamide derivatives. Amido sulfonamido methane linked bis heterocycles, including those related to the benzimidazole sulfonamide class, have shown significant activity against lung, colon, and prostate cancer cell lines. This suggests the compound's derivatives could be valuable in the development of new cancer treatments (Premakumari et al., 2014).
Enzyme Inhibition for Drug Development
Derivatives of this compound have been investigated for their ability to inhibit certain enzymes, making them potential candidates for drug development. For instance, carbonic anhydrase inhibitors, including halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, have been studied for their application in treating conditions like glaucoma and edema, as well as for their antitumor potential (Ilies et al., 2003).
Material Science Applications
Beyond pharmacological applications, compounds containing the benzimidazole sulfonamide motif have found utility in material science, particularly in the development of novel polymers. Polyimides bearing sulfonated benzimidazole pendant groups have been synthesized, showing promising properties for use as electrolyte membranes in fuel cells. These materials exhibit enhanced hydrophilicity and mechanical strength, crucial for high-performance fuel cell applications (Alvarez-Gallego et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c14-8-2-1-3-9(6-8)17-21(19,20)10-4-5-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COERCNRLZNLCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708681.png)
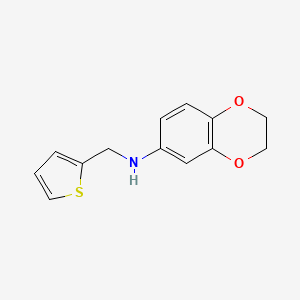
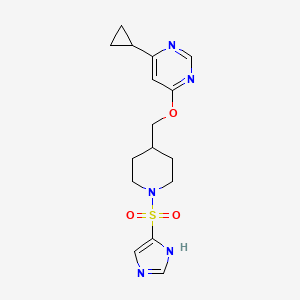
![4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2708685.png)
![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2708686.png)
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)
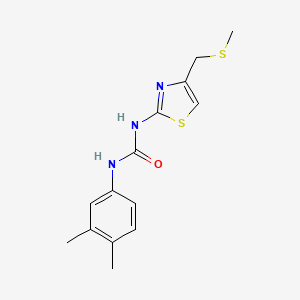
![(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2708691.png)
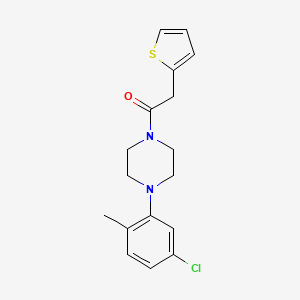
![2-[(2-Hydroxy-2-methylpropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2708693.png)

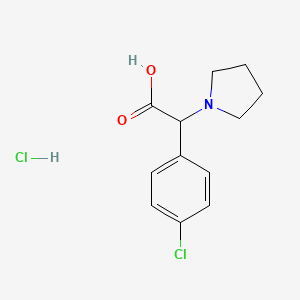
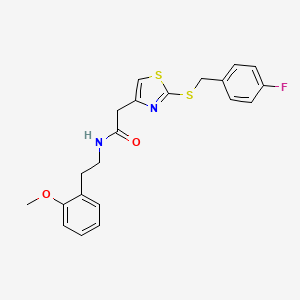
![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)